2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
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Overview
Description
2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorophenyl groups and a methoxy group attached to a dihydropyrazolo-benzoxazine core. Its molecular formula is C22H15Cl3N2O, and it has a molecular weight of 429.737 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-aminophenol under acidic conditions to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2,5-bis(4-chlorophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- 2,5-Bis(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
Uniqueness
2,5-Bis(4-chlorophenyl)-7-methoxy-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is unique due to the presence of both chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C23H18Cl2N2O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
2,5-bis(4-chlorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-21-4-2-3-18-20-13-19(14-5-9-16(24)10-6-14)26-27(20)23(29-22(18)21)15-7-11-17(25)12-8-15/h2-12,20,23H,13H2,1H3 |
InChI Key |
WUFXKPYTZMTPCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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